
3-Bromo-4-vinyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-vinyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third position and a vinyl group attached to the fourth position of one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound . For instance, 3-bromo-1,1’-biphenyl can be reacted with a vinyl boronic acid under palladium-catalyzed conditions to yield 3-Bromo-4-vinyl-1,1’-biphenyl.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
- Substitution reactions can yield derivatives with various functional groups.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can result in ethyl-substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4-vinyl-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and ligands for catalysis.
Biology and Medicine: While specific biological applications of this compound are less documented, biphenyl derivatives are known for their potential in drug development due to their structural versatility and ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its vinyl group allows for polymerization reactions, making it useful in creating specialty polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-vinyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom and the vinyl group. The bromine atom can participate in electrophilic substitution reactions, while the vinyl group can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1,1’-biphenyl: Lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinyl-1,1’-biphenyl: Lacks the bromine atom, limiting its use in substitution reactions.
3-Bromo-4-methyl-1,1’-biphenyl: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: 3-Bromo-4-vinyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and a vinyl group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C14H11Br |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
2-bromo-1-ethenyl-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |
InChI-Schlüssel |
NMHZWDVWMABJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)
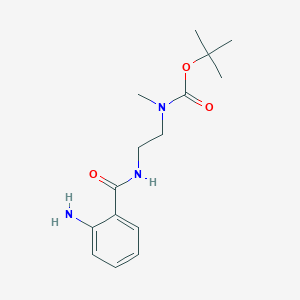
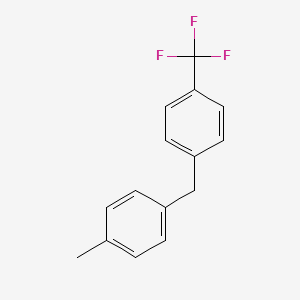
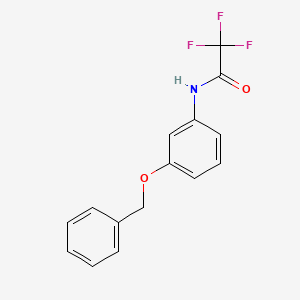
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
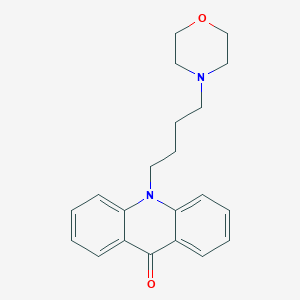
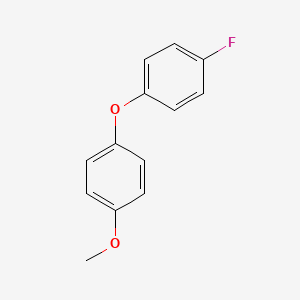
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)

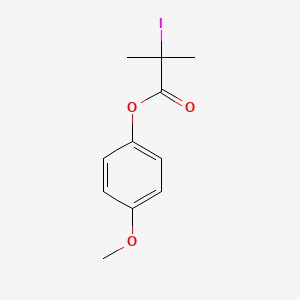

![3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14117073.png)
